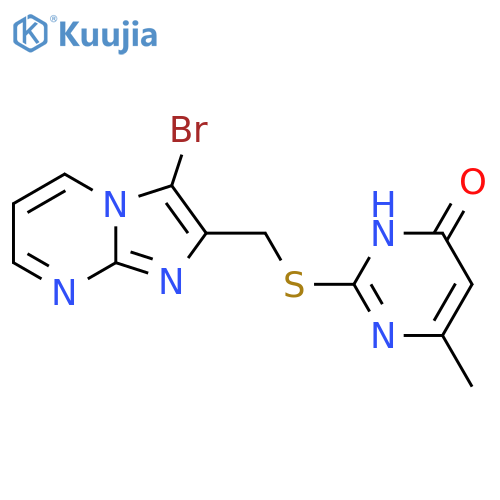Cas no 301860-92-4 (2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol)

301860-92-4 structure
商品名:2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol
2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol
- 301860-92-4
- Oprea1_216384
- 2-(((3-bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-6-methylpyrimidin-4-ol
- 2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
- Q27212969
- CHEMBL1325556
- 2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL
- HMS2455F12
- F1001-0006
- AB00428602-05
- 2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one
- CCG-17448
- EU-0073119
- AKOS002346928
- SMR000060069
- MLS000055557
- CHEBI:123267
-
- インチ: 1S/C12H10BrN5OS/c1-7-5-9(19)17-12(15-7)20-6-8-10(13)18-4-2-3-14-11(18)16-8/h2-5H,6H2,1H3,(H,15,17,19)
- InChIKey: PCAJUEPABCGDBG-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CSC2=NC(C)=CC(N2)=O)N=C2N=CC=CN12
計算された属性
- せいみつぶんしりょう: 350.97894g/mol
- どういたいしつりょう: 350.97894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 97Ų
2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1001-0006-15mg |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-2μmol |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-3mg |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-25mg |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-75mg |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-5μmol |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-4mg |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-5mg |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-10μmol |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1001-0006-20μmol |
2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |
301860-92-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
301860-92-4 (2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol) 関連製品
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
